Rel-(1R,2R)-2-(tetrahydrofuran-2-yl)cyclopropan-1-amine Rel-(1R,2R)-2-(tetrahydrofuran-2-yl)cyclopropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17882165
InChI: InChI=1S/C7H13NO/c8-6-4-5(6)7-2-1-3-9-7/h5-7H,1-4,8H2/t5-,6-,7?/m1/s1
SMILES:
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol

Rel-(1R,2R)-2-(tetrahydrofuran-2-yl)cyclopropan-1-amine

CAS No.:

Cat. No.: VC17882165

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

Rel-(1R,2R)-2-(tetrahydrofuran-2-yl)cyclopropan-1-amine -

Specification

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
IUPAC Name (1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine
Standard InChI InChI=1S/C7H13NO/c8-6-4-5(6)7-2-1-3-9-7/h5-7H,1-4,8H2/t5-,6-,7?/m1/s1
Standard InChI Key NXTPBKOURBYXFN-CQMSUOBXSA-N
Isomeric SMILES C1CC(OC1)[C@@H]2C[C@H]2N
Canonical SMILES C1CC(OC1)C2CC2N

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core consists of a cyclopropane ring fused to a tetrahydrofuran (THF) ring system. The cyclopropane ring introduces significant ring strain, which influences both its chemical reactivity and conformational stability. The tetrahydrofuran moiety contributes an ether oxygen atom, enabling hydrogen-bonding interactions and modulating solubility. The stereochemistry at the C1 and C2 positions ((1R,2R)-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC7H13NO\text{C}_7\text{H}_{13}\text{NO}
Molecular Weight127.18 g/mol
Stereochemistry(1R,2R)-configuration
Key Functional GroupsCyclopropane, amine, ether

Synthesis and Enantioselective Preparation

Cyclopropanation Strategies

The synthesis of Rel-(1R,2R)-2-(tetrahydrofuran-2-yl)cyclopropan-1-amine typically begins with the formation of the cyclopropane ring. A common approach involves the reaction of a tetrahydrofuran-derived allylic alcohol with a diazo compound under transition metal catalysis. For example, rhodium(II) acetate facilitates carbene transfer to form the cyclopropane ring with high stereocontrol.

CBS Asymmetric Reduction

A patent-pending method (CN104974017B) describes the use of Corey-Bakshi-Shibata (CBS) asymmetric reduction to establish the (1R,2R)-stereochemistry . In this process, a ketone precursor undergoes reduction using borane-tetrahydrofuran (BH₃·THF) as the reducing agent and a chiral oxazaborolidine catalyst. This method achieves enantiomeric excess (ee) values exceeding 90%, making it suitable for industrial-scale production .

Table 2: Representative Synthesis Protocol

StepReactionConditionsYield
1CyclopropanationRh(II) acetate, CH₂Cl₂, 0°C75%
2CBS ReductionBH₃·THF, oxazaborolidine catalyst85%
3Chromatographic PurificationSilica gel, hexane/ethyl acetate95%

Purification Challenges

The compound’s polarity and sensitivity to acidic conditions necessitate careful purification. Flash chromatography on silica gel with hexane/ethyl acetate gradients is commonly employed, though supercritical fluid chromatography (SFC) has emerged as a greener alternative for resolving enantiomers.

Reactivity and Chemical Transformations

Amine Group Reactivity

The primary amine group participates in nucleophilic reactions, such as acylation and alkylation. For instance, treatment with acetic anhydride yields the corresponding acetamide derivative, which serves as a stable intermediate for further functionalization.

Ring-Opening Reactions

The strained cyclopropane ring undergoes selective ring-opening under acidic or oxidative conditions. Exposure to HCl in methanol generates a chlorinated dihydrofuran derivative, while ozonolysis cleaves the cyclopropane to form a diketone .

Hydrogen-Bonding Interactions

The tetrahydrofuran oxygen acts as a hydrogen-bond acceptor, influencing crystal packing and solubility. X-ray crystallography of related compounds reveals intermolecular O–H···N interactions between the THF oxygen and amine protons .

Pharmaceutical Applications

Intermediate for Antithrombotic Agents

The patent CN104974017B highlights the compound’s role in synthesizing (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, a key intermediate for ticagrelor, a P2Y₁₂ receptor antagonist used in acute coronary syndrome .

Prodrug Development

The amine group can be conjugated with carboxylic acids to form prodrugs with enhanced bioavailability. For instance, coupling with ibuprofen yields an amide prodrug that hydrolyzes in vivo to release the parent drug.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.25 (m, 1H, cyclopropane), 3.75 (m, 1H, THF), 2.90 (br s, 2H, NH₂).

  • IR (KBr): 3350 cm⁻¹ (N–H stretch), 1100 cm⁻¹ (C–O–C stretch).

Chromatographic Methods

Reverse-phase HPLC with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient achieves baseline separation of enantiomers (t_R = 12.3 min) .

Challenges and Future Directions

Scalability of Synthesis

Industrial-scale production requires optimizing catalyst loading and reducing reliance on chromatographic purification. Continuous-flow systems may enhance throughput and reduce waste .

Environmental Considerations

Replacing borane-THF with biocatalytic reductases could improve sustainability. Recent advances in ketoreductase engineering offer promising alternatives for enantioselective synthesis.

Biological Screening

Comprehensive in vitro and in vivo studies are needed to elucidate the compound’s pharmacological profile. Priority targets include kinases, ion channels, and epigenetic regulators .

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